methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate
Description
Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate is an α,β-unsaturated ester featuring a (2E)-configured propenoate backbone substituted at the β-position with a 4-(2-chloroethoxy)phenyl group. The 2-chloroethoxy substituent introduces both lipophilic and electron-withdrawing characteristics, which may influence reactivity, stability, and intermolecular interactions.
Properties
Molecular Formula |
C12H13ClO3 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
methyl (E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H13ClO3/c1-15-12(14)7-4-10-2-5-11(6-3-10)16-9-8-13/h2-7H,8-9H2,1H3/b7-4+ |
InChI Key |
HRSUSRSBEAWIIJ-QPJJXVBHSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)OCCCl |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate typically involves the reaction of 4-(2-chloroethoxy)benzaldehyde with methyl acrylate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde reacts with the ester in the presence of a base such as piperidine or pyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The chloroethoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The propenoate ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below compares key structural and physical properties of methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate with similar compounds:
Key Observations :
- Electron-Withdrawing Groups : Nitro and chlorosulfonyl substituents (e.g., in and ) increase molecular polarity and stability but may reduce bioavailability due to higher hydrophilicity.
- Biological Activity : Chlorinated aromatic systems, such as 2-chlorophenyl esters, demonstrate significant cholinesterase inhibition, suggesting that the chloroethoxy group in the target compound may confer similar bioactivity .
Crystallographic and Conformational Data
- Syn-Periplanar Conformation: Ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate adopts a syn-periplanar C=C conformation (torsion angle = 3.2°), which is critical for π-orbital conjugation and stability .
- Impact of Substituents : Bulky groups (e.g., chlorosulfonyl) may distort the planar structure, reducing conjugation efficiency .
Biological Activity
Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate, with the CAS number 1955564-16-5, is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃ClO₃ |
| Molecular Weight | 240.68 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound is attributed to its structural features, particularly the α,β-unsaturated carbonyl system. This structure allows the compound to engage in Michael addition reactions, forming covalent bonds with nucleophiles in biological systems. Recent studies suggest that compounds with similar structures can exhibit significant interactions with various enzymes and receptors, potentially modulating their activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, studies have shown that derivatives of this class can inhibit bacterial growth and exhibit antifungal activity. The exact mechanism may involve disruption of cell membrane integrity or interference with metabolic pathways.
Anticancer Potential
The potential anticancer activity of this compound has been explored in various studies. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth in vitro and in vivo models has been documented, indicating its promise as a therapeutic agent against certain types of cancer.
Case Study: In Vitro Evaluation
In a study assessing the cytotoxic effects of this compound on human cancer cell lines, results showed a dose-dependent inhibition of cell proliferation. The compound was tested against several cell lines, including breast and colon cancer cells, demonstrating significant cytotoxicity at concentrations above 10 µM.
Pharmaceutical Development
Given its biological activities, this compound is being investigated for its potential as a lead compound in drug development. Its unique structure allows for modifications that could enhance efficacy and selectivity against target diseases.
Agricultural Uses
The compound's antimicrobial properties also suggest potential applications in agriculture as a natural pesticide or fungicide. Research into its effectiveness against plant pathogens could lead to environmentally friendly agricultural solutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
